N-Acetylcolchinol,methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

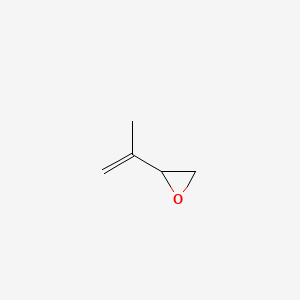

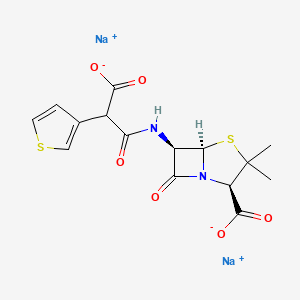

N-Acetylcolchinol, methyl ether is a synthetic derivative of colchicine, a well-known pseudo-alkaloid. Colchicine has been widely used to treat gout, immune-mediated diseases, and psoriatic arthritis. N-Acetylcolchinol, methyl ether is known for its biological activity, particularly as a tubulin polymerization inhibitor .

Métodos De Preparación

The synthesis of N-Acetylcolchinol, methyl ether can be achieved through various methods. One approach involves the chemoselective reduction of chalcone followed by intramolecular oxidative arene-arene coupling in an electrochemical cell . Another method includes the use of Diels-Alder cycloaddition and direct catalytic CH-arylation . Industrial production methods often employ electrochemical pathways to replace traditional protocols that use hazardous reagents .

Análisis De Reacciones Químicas

N-Acetylcolchinol, methyl ether undergoes several types of chemical reactions, including:

Oxidation: Photooxidation of colchicine to endoperoxide in the presence of hematoporphyrin as a photosensitizer.

Reduction: Asymmetric reduction using electrochemical methods.

Substitution: Acylation of free amine to furnish the target compound.

Common reagents used in these reactions include nBu4NBF4, TFFA, and TFA in MeCN as the solvent . Major products formed from these reactions include the target N-Acetylcolchinol, methyl ether and its phosphate derivative ZD6126 .

Aplicaciones Científicas De Investigación

N-Acetylcolchinol, methyl ether has a wide range of scientific research applications:

Mecanismo De Acción

N-Acetylcolchinol, methyl ether exerts its effects by binding to the tubulin cytoskeleton of endothelial cells in tumor blood vessels. This binding prevents the polymerization of tubulin monomers, thereby impairing the process of antigen recognition and inhibiting cancer cell growth . The molecular targets involved include intracellular tubulin monomers .

Comparación Con Compuestos Similares

N-Acetylcolchinol, methyl ether is compared with other similar compounds such as:

Colchicine: The parent compound, widely used to treat gout and immune-mediated diseases.

Demecolcine: A less toxic analogue used in chemotherapy.

Allocolchicinoids: Derivatives with a benzene ring replacing the 7-membered tropolone ring, showing good biological activity and less toxicity.

N-Acetylcolchinol, methyl ether is unique due to its specific binding to tubulin and its development as a prodrug (ZD6126) for targeted cancer therapy .

Propiedades

Número CAS |

65967-01-3 |

|---|---|

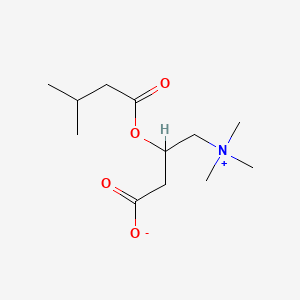

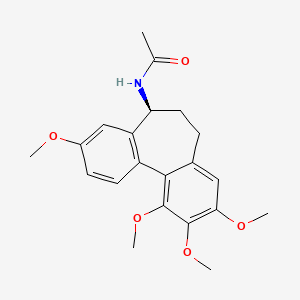

Fórmula molecular |

C21H25NO5 |

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

N-[(8S)-5,13,14,15-tetramethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl]acetamide |

InChI |

InChI=1S/C21H25NO5/c1-12(23)22-17-9-6-13-10-18(25-3)20(26-4)21(27-5)19(13)15-8-7-14(24-2)11-16(15)17/h7-8,10-11,17H,6,9H2,1-5H3,(H,22,23)/t17-/m0/s1 |

Clave InChI |

FEPNCXXZWLXIHV-KRWDZBQOSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |

SMILES isomérico |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |

SMILES canónico |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |

Sinónimos |

N-acetylcolchinol O-methyl ether NCME |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.